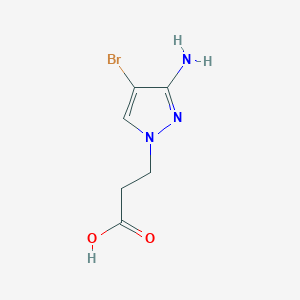

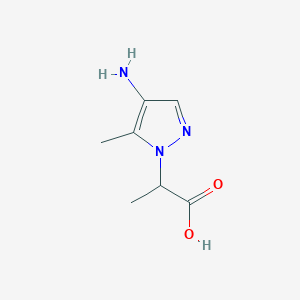

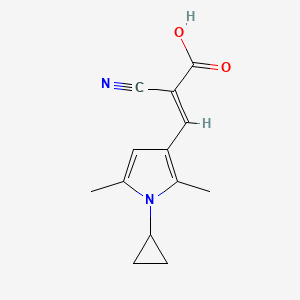

2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic Acid, also known as AMPA, is an amino acid derivative that is commonly used in the synthesis of various organic compounds. It has a wide range of applications in the fields of biochemistry, pharmacology, and medicine. AMPA is a structural analog of glutamate, an important neurotransmitter in the central nervous system. It is also known to have a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anti-cancer properties.

Applications De Recherche Scientifique

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity and elicited better inhibition effects against Plasmodium berghei .

Molecular Docking Studies

Molecular docking studies have been conducted on these compounds to justify their potent in vitro antipromastigote activity . These studies provide valuable insights into the interaction of these compounds with their target proteins, aiding in the design of more potent and selective drugs .

Antiviral Activities

Compounds containing five-membered heteroaryl amines, such as “2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid”, have shown relatively higher antiviral activity against Newcastle disease virus . This suggests that further modification of these amines could lead to the development of effective antiviral therapeutics .

Anticancer Activities

Some studies suggest that pyrazole core favored improved growth inhibition in PC-3 cells . This indicates the potential of these compounds in the development of anticancer drugs .

Antioxidant Activities

Indole derivatives, which share a similar structure to pyrazole derivatives, have been found to possess antioxidant activities . Although specific studies on the antioxidant activity of “2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid” are not available, it is plausible that this compound may also exhibit antioxidant properties due to its structural similarity to indole derivatives .

Anti-inflammatory Activities

Indole derivatives have been found to possess anti-inflammatory activities . Given the structural similarity between indole and pyrazole derivatives, “2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid” may also have potential anti-inflammatory applications .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been found to interact with a broad range of targets, including various enzymes and receptors .

Mode of Action

For instance, some pyrazole derivatives have been found to inhibit enzymes or modulate receptor activity, leading to changes in cellular processes .

Biochemical Pathways

For example, some imidazole derivatives have been found to affect pathways related to inflammation, tumor growth, diabetes, and various microbial infections .

Result of Action

Based on the known effects of similar compounds, it’s possible that this compound could have a range of effects, such as anti-inflammatory, antitumor, antidiabetic, and antimicrobial activities .

Propriétés

IUPAC Name |

2-(4-amino-5-methylpyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-4-6(8)3-9-10(4)5(2)7(11)12/h3,5H,8H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQXKLZMIYCHNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C(C)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B6143924.png)

![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B6143930.png)

![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B6143941.png)

![3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B6143949.png)

![5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B6143950.png)